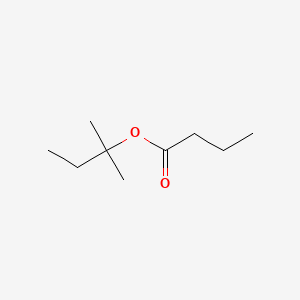
tert-Amyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2,2-dimethylpropyl ester is an organic compound with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.2380 . It is a type of ester, which is a class of compounds commonly used in various industrial applications due to their pleasant aromas and flavors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 2,2-dimethylpropyl ester typically involves the esterification of butanoic acid with 2,2-dimethylpropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of butanoic acid, 2,2-dimethylpropyl ester may involve continuous esterification processes where butanoic acid and 2,2-dimethylpropanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products .
Types of Reactions:
Transesterification: This ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: Butanoic acid and 2,2-dimethylpropanol.
Transesterification: A new ester and alcohol depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2,2-dimethylpropyl ester is used in various scientific research applications:
Chemistry: It serves as a model compound in studies of esterification and hydrolysis reactions.
Biology: It is used in the study of metabolic pathways involving esters.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of butanoic acid, 2,2-dimethylpropyl ester involves its interaction with enzymes that catalyze esterification and hydrolysis reactions. These enzymes facilitate the breaking and forming of ester bonds, allowing the compound to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- Butanoic acid, 2-methyl-, propyl ester
- Butanoic acid, 2-methyl-, methyl ester
Comparison: Butanoic acid, 2,2-dimethylpropyl ester is unique due to the presence of the 2,2-dimethylpropyl group, which imparts different physical and chemical properties compared to other esters like butanoic acid, 2-methyl-, propyl ester and butanoic acid, 2-methyl-, methyl ester . This structural difference can affect its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
2050-00-2 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-methylbutan-2-yl butanoate |
InChI |
InChI=1S/C9H18O2/c1-5-7-8(10)11-9(3,4)6-2/h5-7H2,1-4H3 |
InChI-Schlüssel |
VTZSXMMBJHMLEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


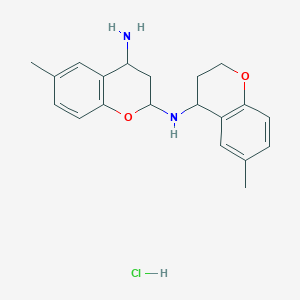
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
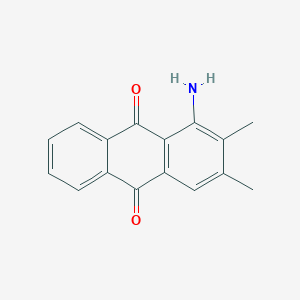
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
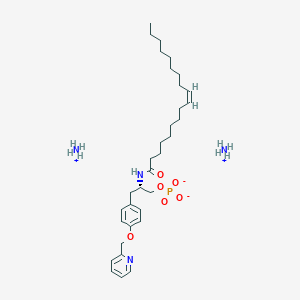

![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)

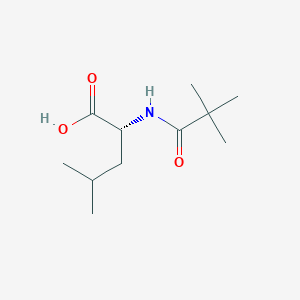


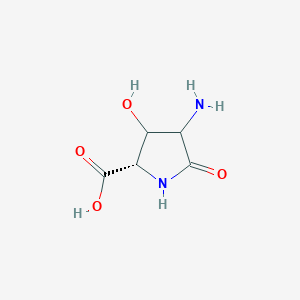
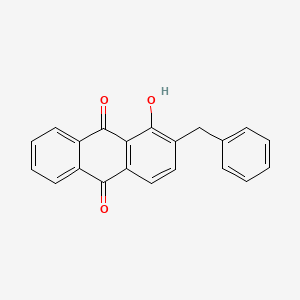
![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13145613.png)
